molecular formula C4H5ClN4O B8613514 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate

2,6-Diamino-4-chloropyrimidin-1-ium-1-olate

Cat. No.: B8613514
M. Wt: 160.56 g/mol
InChI Key: XGCHTWGTEMOPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-4-chloropyrimidine N-oxide is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and industrial processes. This compound is known for its role in the synthesis of various pharmacologically active derivatives, particularly in the treatment of conditions such as hypertension and androgenetic alopecia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. One common method employs spinel chromite nanocatalysts, such as CoCr2O4, in the presence of hydrogen peroxide (H2O2) in an ethanol solution at 50°C. This method yields the desired product with high efficiency and can be recycled multiple times without significant loss of catalytic activity .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of efficient and green heterogeneous catalysts, such as spinel chromites, is preferred to ensure high yield and sustainability. The reaction conditions are optimized to maintain consistency and quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-4-chloropyrimidine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.

    Reduction: Various reducing agents, depending on the desired product.

    Substitution: Nucleophiles such as amines or thiols under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted diaminopyrimidine oxides, which have significant pharmacological properties .

Scientific Research Applications

2,6-Diamino-4-chloropyrimidine N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of hypertension, it acts as a peripheral vasodilator, reducing vascular resistance to blood flow. In the case of androgenetic alopecia, it increases prostaglandin endoperoxide synthesis, which stimulates hair growth .

Comparison with Similar Compounds

  • 2,4-Diamino-6-chloropyrimidine
  • 2,6-Diamino-4-chloropyrimidine
  • 2,6-Diamino-5-nitroso-4-pyrimidinol

Comparison: 2,6-Diamino-4-chloropyrimidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound exhibits higher catalytic activity and stability in various reactions, making it a valuable intermediate in the synthesis of pharmacologically active derivatives .

Properties

Molecular Formula

C4H5ClN4O

Molecular Weight

160.56 g/mol

IUPAC Name

4-chloro-1-hydroxy-6-iminopyrimidin-2-amine

InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,6,10H,(H2,7,8)

InChI Key

XGCHTWGTEMOPJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N(C1=N)O)N)Cl

Origin of Product

United States

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